MMAF Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

单甲基鬼臼毒素F(盐酸盐)是一种合成抗肿瘤药,源自天然化合物鬼臼毒素10。 它是一种有效的微管聚合抑制剂,广泛用作抗体药物偶联物(ADC)的细胞毒成分,例如伏妥珠单抗-马法多汀和SGN-CD19A 。 由于其在抑制细胞分裂方面的高效性,该化合物主要用于癌症研究 .

准备方法

合成路线和反应条件: 单甲基鬼臼毒素F(盐酸盐)的合成涉及多个步骤,包括对氨基的N端延伸进行修饰和对羧基的C端进行修饰 。 其手性异构体的制备方法采用温和的反应条件,无需贵金属或昂贵的手性催化剂 .

工业生产方法: 单甲基鬼臼毒素F(盐酸盐)的工业化生产侧重于优化产量和成本效益。 该过程采用简单的反应条件,易于分离手性异构体,适合大规模应用 .

化学反应分析

Stability and Degradation

MMAF·HCl exhibits stability in physiological conditions but undergoes lysosomal cleavage in target cells:

Table 2: Stability and Metabolic Pathways

-

Degradation Mechanism :

Lysosomal proteases cleave ADCs, releasing cysteine-L4-MMAF (Cys L4 MMAF)—a cell-impermeable metabolite .

Analytical Characterization

MMAF·HCl is analyzed via LC-MS/MS and HPLC:

Table 3: LC-MS/MS Parameters for MMAF Detection

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Quantitative Ion | m/z 732.5 → 700.5 (loss of CH3OH) |

| Qualitative Ion | m/z 732.5 → 520.3 |

| LLOQ | 3.02 ng/mL |

-

Chromatographic Purity :

Reverse-phase HPLC (C18 column) with UV detection at 220 nm confirms >99% purity .

Mechanistic Insights

科学研究应用

Scientific Research Applications

-

Antibody-Drug Conjugates (ADCs)

- MMAF is frequently employed as a payload in ADCs due to its potent antitumor activity. The conjugation of MMAF with antibodies enables the selective targeting of cancer cells while minimizing systemic toxicity.

- Case Study: HER-3 Targeting ADC

-

pHLIP-MMAF Conjugates

- The pH(low) insertion peptide (pHLIP) has been utilized to enhance the delivery of MMAF to acidic tumor microenvironments. Studies indicated that pHLIP-MMAF conjugates effectively inhibited proliferation in cervical cancer cell lines and exhibited significant therapeutic efficacy in mouse models without overt toxicities .

- Therapeutic Efficacy Evaluation

-

Dual Payload ADCs

- Recent research has explored the dual conjugation of MMAF with other cytotoxic agents (e.g., monomethyl auristatin E). This approach aims to combat drug resistance and enhance therapeutic efficacy against heterogeneous tumors. The findings indicated that dual-drug ADCs could outperform single-drug formulations in preclinical models .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of MMAF is crucial for optimizing its use in clinical settings:

- A study identified seven metabolites of MMAF in liver microsomes, with demethylation being the primary metabolic pathway .

- The pharmacokinetic profile showed high clearance rates and low bioavailability, necessitating careful consideration in dosing regimens for effective therapeutic outcomes.

Comparative Efficacy Data

The following table summarizes key findings from various studies on the efficacy of MMAF hydrochloride in different cancer models:

作用机制

单甲基鬼臼毒素F(盐酸盐)通过阻断微管聚合来抑制细胞分裂,从而发挥其作用 。它与对癌细胞结构具有高亲和力的抗体相连,导致该化合物在这些细胞中积累。 这种靶向递送增强了其细胞毒性作用,同时最大限度地减少了对健康细胞的损害 .

类似化合物:

单甲基鬼臼毒素E(盐酸盐): 另一种合成鬼臼毒素衍生物,具有类似的微管聚合抑制特性。

鬼臼毒素10: 单甲基鬼臼毒素F的来源天然化合物。

比较: 单甲基鬼臼毒素F(盐酸盐)与单甲基鬼臼毒素E(盐酸盐)的区别在于其C端存在苯丙氨酸部分,这导致其膜不渗透性 。 两种化合物都非常稳定,在血浆或人肝溶酶体提取物中没有降解迹象 。 由于存在带电的C端苯丙氨酸,单甲基鬼臼毒素F(盐酸盐)的活性比单甲基鬼臼毒素E(盐酸盐)弱 .

相似化合物的比较

Monomethylauristatin E (Hydrochloride): Another synthetic auristatin derivative with similar tubulin polymerization inhibition properties.

Dolastatin 10: The natural compound from which Monomethylauristatin F is derived.

Comparison: Monomethylauristatin F (Hydrochloride) differs from Monomethylauristatin E (Hydrochloride) due to the presence of a phenylalanine moiety at its C-terminus, contributing to its membrane impermeability . Both compounds are highly stable and show no signs of degradation in plasma or human liver lysosomal extracts . Monomethylauristatin F (Hydrochloride) has attenuated activity compared to Monomethylauristatin E (Hydrochloride) due to the presence of the charged C-terminal phenylalanine .

生物活性

Monomethyl auristatin F (MMAF) hydrochloride is a potent antitumor agent primarily recognized for its ability to inhibit tubulin polymerization, thus disrupting normal cell division. This compound has gained attention in the field of cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs). This article delves into the biological activity of MMAF hydrochloride, presenting detailed research findings, case studies, and data tables.

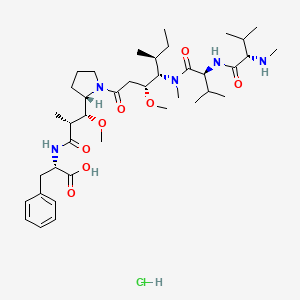

This compound is a synthetic derivative of dolastatin 10, a marine peptide known for its antitumor properties. The chemical structure and properties are summarized in the table below:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1415246-68-2 |

| Molecular Formula | C39H66ClN5O8 |

| Molecular Weight | 768.423 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| LogP | 5.016 |

| PSA | 166.610 |

MMAF exerts its biological effects through the following mechanisms:

- Tubulin Inhibition : MMAF binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells.

- Cytotoxicity : The compound demonstrates significant cytotoxicity against various cancer cell lines, with IC50 values indicating its potency.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (nM) |

|---|---|

| H3396 | 105 |

| Karpas 299 | 119 |

| Caki-1 | 200 |

| 786-O | 257 |

These values indicate that MMAF is particularly effective against H3396 and Karpas 299 cell lines, which are relevant in hematological malignancies.

In Vivo Studies

In vivo studies have demonstrated the efficacy and tolerability of this compound:

- Maximum Tolerated Dose (MTD) : In mouse models, the MTD for MMAF was found to be greater than 16 mg/kg, significantly higher than its predecessor, MMAE (1 mg/kg) .

- Tumor Growth Inhibition : Animal studies involving subcutaneous Karpas 299 tumors showed that administration of MMAF significantly reduced tumor size and improved survival rates compared to control groups .

Case Studies and Clinical Research

MMAF has been incorporated into various ADCs, enhancing their therapeutic index while minimizing systemic toxicity. Notable findings include:

- Enhanced Selectivity : The use of humanized Fab fragments alongside MMAF ADCs has been shown to reduce off-target toxicity without compromising antitumor efficacy .

- Clinical Trials : Preliminary clinical trials have indicated promising results for MMAF-containing ADCs in treating lymphomas and solid tumors, with ongoing research focusing on optimizing dosing regimens and delivery methods .

属性

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPKFQQDMNUXOY-KMYLZLQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。